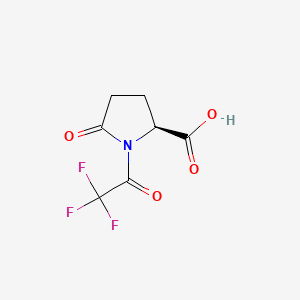

5-Oxo-1-(trifluoroacetyl)-L-proline

Description

Context within N-Protected Amino Acid and Pyroglutamic Acid Chemistry

The functional role of 5-Oxo-1-(trifluoroacetyl)-L-proline is best understood by first examining its two core components: the N-protecting group and the pyroglutamic acid framework.

In peptide synthesis and other transformations involving amino acids, it is often necessary to temporarily block the reactivity of the amine group to prevent undesired side reactions, such as self-coupling. youtube.com This is achieved by introducing an "N-protecting group." The trifluoroacetyl (TFA) group is one such functionality used for this purpose. acs.orgnih.gov It is known for its stability under certain conditions and can be cleaved under mild basic conditions, offering a complementary strategy to other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). acs.orgnih.gov The use of orthogonal protecting groups, which can be removed selectively without affecting others, is a cornerstone of modern synthetic strategy. youtube.comacs.org

The second component, pyroglutamic acid (also known as 5-oxoproline or pidolic acid), is a naturally occurring derivative of L-glutamic acid. wikipedia.orgalignchemical.com It is formed through the intramolecular cyclization of glutamic acid, creating a five-membered lactam (a cyclic amide) structure. wikipedia.org This cyclic and chiral structure makes pyroglutamic acid and its derivatives highly valuable as "privileged precursors" in asymmetric synthesis. benthamscience.comresearchgate.net They serve as inexpensive and readily available chiral building blocks for constructing a wide array of bioactive natural products and pharmaceuticals. benthamscience.comresearchgate.net The rigid conformation of the pyroglutamic acid ring can also be used to introduce specific structural constraints in peptide chains. researchgate.netclockss.org

| Property | Value |

|---|---|

| CAS Number | 46383-56-6 chemicalbook.com |

| Molecular Formula | C7H6F3NO4 chemicalbook.com |

| Molecular Weight | 225.12 g/mol chemicalbook.com |

| Synonyms | L-Proline, 5-oxo-1-(trifluoroacetyl)- chemicalbook.com |

Significance as a Versatile Synthetic Intermediate and Biochemical Probe

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. The pyroglutamic acid core provides a chiral scaffold that chemists can elaborate upon to create more complex molecules with controlled stereochemistry. researchgate.net The presence of the trifluoroacetyl group serves two main purposes in this context. Firstly, as a protecting group, it deactivates the lactam nitrogen, preventing it from participating in undesired reactions and directing transformations to other parts of the molecule, such as the carboxylic acid function. Secondly, its strong electron-withdrawing nature can activate adjacent positions for certain types of chemical reactions.

Derivatives of pyroglutamic acid are widely exploited in the synthesis of a variety of bioactive compounds. researchgate.netclockss.org The ability to selectively modify the carboxylic acid and the lactam carbonyl groups opens pathways to diverse molecular architectures. researchgate.net

While direct research on this compound as a biochemical probe is not extensively documented in the provided results, its structure suggests a high potential for such applications. The inclusion of fluorine atoms is a common strategy in the design of biochemical tools and pharmaceuticals. The trifluoroacetyl group can serve as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the study of molecular interactions in complex biological environments with minimal background signal, making fluorinated molecules valuable for investigating enzyme mechanisms and drug binding.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) pnas.org | Stable to mild base and hydrogenolysis. youtube.comacs.org |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenolysis (e.g., H₂/Pd-C) youtube.com | Stable to mild acid and base. acs.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. |

| Trifluoroacetyl | TFA | Mild base (e.g., aqueous ammonia, K₂CO₃) acs.orgnih.gov | Orthogonal to Boc and Cbz strategies. acs.orgnih.gov |

Scope and Research Focus of the Compound’s Academic Utility

The academic utility of this compound and related pyroglutamic acid derivatives is centered on their application in stereoselective synthesis. Research in this area focuses on several key themes:

Asymmetric Synthesis of Natural Products: Pyroglutamic acid is a favored starting material for the synthesis of chiral natural products due to its low cost and inherent optical purity. benthamscience.comresearchgate.net The functional groups on the ring provide handles for extensive chemical modification.

Development of Peptidomimetics: The rigid, cyclic structure of pyroglutamic acid is used to create constrained analogues of peptides. clockss.org These peptidomimetics help to study and define the bioactive conformations of peptides, which can lead to the development of new therapeutic agents with improved stability and selectivity. clockss.org

Synthesis of Novel Chiral Ligands and Catalysts: The chiral scaffold provided by L-pyroglutamic acid can be incorporated into the structure of ligands for asymmetric catalysis, enabling the synthesis of other chiral molecules. Proline and its derivatives are well-known organocatalysts. wikipedia.org

Exploration of New Synthetic Methodologies: The unique reactivity imparted by the N-trifluoroacetyl group can be exploited to develop novel synthetic transformations. This includes reactions that take advantage of the modified electronics of the pyroglutamate (B8496135) ring system.

In essence, the research focus is on harnessing the fixed chirality and functional group arrangement of the parent molecule to access complex, high-value chemical structures that are otherwise difficult to synthesize.

Structure

2D Structure

3D Structure

Properties

CAS No. |

46383-56-6 |

|---|---|

Molecular Formula |

C7H6F3NO4 |

Molecular Weight |

225.12 g/mol |

IUPAC Name |

(2S)-5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)/t3-/m0/s1 |

InChI Key |

OACPNTTXGYKMDU-VKHMYHEASA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C(=O)C(F)(F)F |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Analysis and High Resolution Characterization of 5 Oxo 1 Trifluoroacetyl L Proline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 5-Oxo-1-(trifluoroacetyl)-L-proline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for a complete structural assignment.

High-Field ¹H and ¹³C NMR Studies of Ring Conformation and Substituent Effects

High-field ¹H and ¹³C NMR spectroscopy would provide critical information about the proline ring's conformation and the electronic effects of the N-trifluoroacetyl and 5-oxo groups. In a hypothetical analysis, the protons on the pyrrolidine (B122466) ring would exhibit chemical shifts and coupling constants influenced by the ring's puckering and the steric and electronic nature of the substituents. The electron-withdrawing trifluoroacetyl group would be expected to deshield adjacent protons and carbons. However, without experimental data, a definitive analysis of these effects remains speculative.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Based on Related Compounds):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.0 - 5.0 | 55 - 65 |

| C3-H₂ | 2.0 - 2.8 | 20 - 30 |

| C4-H₂ | 2.2 - 3.0 | 30 - 40 |

| C5 | - | 170 - 180 (lactam carbonyl) |

| C' (carboxyl) | - | 170 - 180 |

| C=O (TFA) | - | 155 - 165 (q, J ≈ 35-40 Hz) |

| CF₃ | - | 110 - 120 (q, J ≈ 280-290 Hz) |

Note: These are estimated values and require experimental verification.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoroacetyl Group Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. The trifluoroacetyl group in this compound would produce a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is diagnostic of the electronic environment. Typically, the ¹⁹F chemical shift for a trifluoroacetyl group attached to a nitrogen atom in a cyclic system is expected in the range of -70 to -78 ppm relative to a standard like CFCl₃. ontosight.aiontosight.ainih.gov This specific chemical shift would be sensitive to the conformation of the proline ring and any intramolecular interactions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure of a molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons in the proline ring, for instance, showing correlations between the protons at C2, C3, and C4. chemicalbook.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the ¹H and ¹³C signals of the CH and CH₂ groups in the ring. chemicalbook.comnih.gov

Without experimental 2D NMR spectra, a detailed connectivity map cannot be constructed.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of this compound. The calculated exact mass based on its molecular formula, C₇H₆F₃NO₄, is 225.0249. nist.govresearchgate.net An experimental HRMS measurement would be expected to confirm this value with high accuracy (typically within 5 ppm), providing strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. This fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the trifluoroacetyl group, decarboxylation, and cleavage of the proline ring. The analysis of these fragmentation patterns would provide definitive structural confirmation. However, no specific MS/MS data for this compound has been found in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of this compound by identifying its constituent functional groups and their chemical environment. The introduction of the trifluoroacetyl group to the pyroglutamic acid ring induces significant and characteristic shifts in the vibrational spectra.

The FT-IR and Raman spectra of L-proline are well-characterized, exhibiting distinct bands for the carboxylic acid, the secondary amine within the pyrrolidine ring, and the C-H bonds. beilstein-journals.orgnih.gov Upon trifluoroacetylation, the secondary amine is converted to a trifluoroacetamide (B147638). This transformation leads to the appearance of strong new bands associated with the trifluoroacetyl group and the disappearance of the N-H stretching and bending vibrations of the parent amino acid.

The most prominent new features in the vibrational spectrum of this compound are expected to be the C=O stretching vibration of the trifluoroacetamide and the C-F stretching vibrations. The amide I band (primarily C=O stretch) of the newly formed trifluoroacetamide is anticipated to appear at a higher wavenumber compared to a typical secondary amide due to the strong electron-withdrawing effect of the trifluorinated methyl group. nih.gov This is in addition to the existing C=O stretch of the lactam ring (5-oxoproline structure). ysu.edu Furthermore, the C-F stretching vibrations of the CF3 group will give rise to very strong and characteristic absorption bands in the infrared spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) in FT-IR | Expected Wavenumber Range (cm-1) in Raman | Notes |

|---|---|---|---|---|

| Trifluoroacetyl (N-CO-CF3) | C=O Stretch (Amide I) | 1700 - 1750 | 1700 - 1750 | Expected to be a strong band at a higher frequency than typical amides. nih.gov |

| Trifluoroacetyl (N-CO-CF3) | C-F Stretch | 1100 - 1300 | 1100 - 1300 | Typically multiple strong bands. mdpi.com |

| Lactam (Pyrrolidone Ring) | C=O Stretch | 1680 - 1720 | 1680 - 1720 | Characteristic of the 5-oxoproline structure. ysu.edu |

| Carboxylic Acid (COOH) | C=O Stretch | 1700 - 1760 | 1700 - 1760 | May overlap with other carbonyl stretches. |

| Carboxylic Acid (COOH) | O-H Stretch | 2500 - 3300 | 2500 - 3300 | Broad band characteristic of hydrogen-bonded carboxylic acids. |

| Pyrrolidine Ring | CH2 Bending/Wagging/Twisting | 1200 - 1500 | 1200 - 1500 | Complex series of bands. beilstein-journals.org |

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete analysis. csfarmacie.cz While the polar C=O and C-F bonds will exhibit strong signals in the FT-IR spectrum, the less polar parts of the molecule may be more prominent in the Raman spectrum. gcms.cz For instance, the C-C backbone vibrations of the pyrrolidine ring can often be more clearly observed with Raman spectroscopy. spectroscopyonline.com

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic methods are indispensable for the separation and quantification of this compound from complex mixtures and, critically, for the resolution of its enantiomers. The choice of technique and method parameters is dictated by the need for high resolution, sensitivity, and accuracy.

The enantiomeric separation of this compound can be achieved by both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC is a powerful technique for the direct enantiomeric separation of chiral compounds. nih.gov For pyroglutamic acid and its derivatives, chiral stationary phases (CSPs) based on macrocyclic antibiotics, such as teicoplanin, have proven effective. sigmaaldrich.comsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical HPLC method for the analysis of pyroglutamic acid enantiomers would involve a chiral column, such as an Astec® CHIROBIOTIC® T, and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol, with acidic and basic modifiers to optimize the separation. sigmaaldrich.com

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 54.5:45:0.3:0.2) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 220 nm | sigmaaldrich.com |

| Column Temperature | 23 °C | sigmaaldrich.com |

Chiral GC is another viable technique, particularly given that trifluoroacetylation enhances the volatility of the analyte, a prerequisite for GC analysis. nih.gov The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The development of a chiral GC method would involve optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve baseline separation of the enantiomers.

For GC analysis of amino acids, derivatization is essential to increase their volatility and thermal stability. nih.gov The trifluoroacetylation of the amino group in 5-oxo-L-proline serves this purpose. In addition to the trifluoroacetylation of the amine, the carboxylic acid group is often esterified, for example, by reaction with a suitable alcohol (e.g., methanol, isopropanol) in the presence of an acid catalyst. This two-step derivatization process, forming an N-trifluoroacetyl-O-alkyl ester, yields a derivative that is highly suitable for GC analysis. nih.gov

The choice of derivatizing agent can also influence the chromatographic behavior and detector response. While trifluoroacetic anhydride (B1165640) (TFAA) is commonly used for trifluoroacetylation, other reagents can be employed to introduce different functional groups, potentially leading to improved separation or detection sensitivity. mdpi.com

The primary goal of chiral chromatography in this context is to determine the enantiomeric excess (ee) and thus the stereochemical purity of a sample of this compound. The enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

Following the successful chromatographic separation of the D- and L-enantiomers, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram:

ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Where AreaL and AreaD are the integrated peak areas of the L- and D-enantiomers, respectively.

Accurate determination of the enantiomeric excess requires a well-resolved chromatogram with baseline separation of the two enantiomer peaks. nih.gov The method must be validated to ensure its linearity, accuracy, and precision over the relevant concentration range. ucdavis.edu This involves the analysis of standard mixtures with known enantiomeric ratios to construct a calibration curve. ucdavis.edu The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are also critical parameters to establish the sensitivity of the method.

Conformational Analysis and Stereochemical Influences of 5 Oxo 1 Trifluoroacetyl L Proline

Pseudorotational Analysis of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring of proline is not planar and undergoes a continuous, low-energy conformational change known as pseudorotation. researchgate.net This puckering can be described by two principal, low-energy envelope conformations: Cγ-exo (C4-exo) and Cγ-endo (C4-endo), where the Cγ atom is displaced on the opposite or same side of the ring as the carboxyl group, respectively. nih.gov The motional restrictions imposed by the ring are a key feature of proline's role as a structural element in peptides and proteins. nih.gov

Impact of the Trifluoroacetyl Group on N-C Bond Rotation and Amide Conformation (cis/trans isomerism)

The rotation around the N-acyl bond (ω angle) in proline-containing peptides is a critical determinant of protein folding and structure. sigmaaldrich.com Unlike other amino acids where the trans amide bond is overwhelmingly favored, the steric difference between the cis and trans isomers of N-acylproline is less pronounced, leading to a significant population of the cis conformer in solution. sigmaaldrich.comnih.gov

However, modifications to the proline ring and the N-acyl group can dramatically shift this equilibrium. Studies on N-acetyl-5-oxo-L-proline, a close analog, have demonstrated that the presence of the 5-oxo group strongly favors the trans amide conformation. nih.gov NMR studies have shown that N-acetyl-5-oxo-L-proline exists as over 98% in the s-trans form at neutral pH, compared to a roughly 1:1 ratio for N-acetyl-L-proline. nih.gov

The trifluoroacetyl group on 5-oxo-L-proline is expected to reinforce this preference for the trans isomer. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group decreases the electron density on the nitrogen atom. This reduces the double bond character of the N-C amide bond, which could influence the rotational barrier. sigmaaldrich.combeilstein-journals.org While native amide bonds are exceptionally stable, even in strong acids like neat trifluoroacetic acid (TFA), the electronic modifications imparted by the trifluoroacetyl group are significant. acs.orgnih.gov The combination of the 5-oxo group's ring constraint and the powerful inductive effect of the trifluoroacetyl group creates a strong bias for the trans amide conformation, effectively "locking" the ω angle.

Table 1: Comparison of cis/trans Amide Isomer Ratios in Proline Derivatives This table provides representative data from studies on analogous compounds to illustrate the substituent effects on amide conformation.

| Compound | Solvent/Condition | % trans Isomer | % cis Isomer | K (trans/cis) | Source |

| N-Acetyl-L-proline | Neutral p²H | ~50% | ~50% | ~1.0 | nih.gov |

| N-Acetyl-L-proline | Benzene | ~89% | ~11% | 8.2 | odinity.com |

| N-Acetyl-5-oxo-L-proline | Neutral p²H | >98% | <2% | >49 | nih.gov |

| (4S)-F-Proline Derivative | CDCl₃ | 69% | 31% | 2.2 | beilstein-journals.org |

| (4S)-CF₃-Proline Derivative | CDCl₃ | 53% | 47% | 1.1 | beilstein-journals.org |

Steric and Stereoelectronic Effects of the 5-Oxo and Trifluoroacetyl Substituents

The conformational preferences of the pyrrolidine ring are governed by a delicate balance of steric and stereoelectronic effects. Stereoelectronic effects, such as hyperconjugation, arise from the interaction of molecular orbitals and can stabilize conformations that might be sterically disfavored. nih.gov In 4-substituted prolines, for example, an electronegative substituent like fluorine strongly influences the ring pucker through hyperconjugative interactions between the C-H σ orbitals and the C-F σ* antibonding orbital. nih.govnih.gov

In 5-Oxo-1-(trifluoroacetyl)-L-proline, two major substituents dictate the conformational geometry:

The 5-Oxo Group : This group introduces a planar lactam moiety. The sp² geometry at C5 and the planarity of the amide bond significantly restrict the puckering possibilities of the adjacent C4 and N1 atoms, favoring conformations that minimize torsional strain with this planar unit.

The combination of these effects leads to a highly pre-organized structure. The planarity imposed by the 5-oxo group and the strong electronic pull and steric presence of the trifluoroacetyl group work in concert to create a rigid scaffold with a well-defined ring pucker and a dominant trans-amide bond.

Computational Studies on Conformational Preferences and Energy Minima

While specific computational studies on this compound are not widely published, research on analogous proline derivatives provides a clear framework for how such analyses are performed and what they reveal. nih.govresearchgate.net Density Functional Theory (DFT) and other molecular mechanics methods are used to model conformational preferences and calculate the relative energies of different states. acs.org

For this compound, computational studies would aim to:

Determine Ring Pucker Energy Minima : Calculate the relative energies of possible envelope and twist conformations of the pyrrolidine ring to identify the most stable pucker.

Map the Amide Rotational Barrier : Elucidate the energy profile for rotation around the N-C(O)CF₃ bond, calculating the energy difference between the trans and cis ground states and the energy of the transition state separating them. beilstein-journals.org

Analyze Orbital Interactions : Use Natural Bond Orbital (NBO) analysis to quantify the stereoelectronic interactions, such as hyperconjugation, that stabilize the preferred conformation. nih.gov

Table 2: Illustrative Energy Differences from Computational Studies on Proline Analogs This table presents hypothetical but representative data based on published DFT calculations for substituted prolines to illustrate expected findings.

| Conformational Feature | System Analyzed | Calculated Energy Difference (kJ/mol) | Favored Conformer | Source (Analog) |

| Ring Pucker (Exo vs. Endo) | Ac-(4R)-F-Pro-NHMe | 4.2 - 8.4 | Cγ-exo | nih.govacs.org |

| Amide Isomerism (Trans vs. Cis) | Ac-Pro-NHMe | 2.0 - 5.0 | Trans | sigmaaldrich.com |

| Amide Rotational Barrier | N-acyl-pyrrolidine | 80 - 90 | N/A (Transition State) | beilstein-journals.org |

| Amide Rotational Barrier (meso vs. racemic) | N-acyl pyrrolidine-2,5-dicarboxylate | ~9.0 | N/A (Transition State) | rsc.org |

These studies consistently show that substituents dramatically influence conformational energies, reinforcing the idea that the 5-oxo and trifluoroacetyl groups would create a deep energy minimum for a single, well-defined conformation. acs.orgrsc.org

Diastereoselectivity and Chiral Induction in Reactions Involving this compound

The conformationally rigid and chiral scaffold of this compound makes it a potentially effective substrate for diastereoselective reactions. The fixed geometry of the molecule means that the two faces of the pyrrolidine ring are electronically and sterically distinct. This inherent asymmetry can be exploited to direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

Studies on related pyroglutamic acid derivatives have demonstrated high levels of diastereoselectivity in various transformations:

Enolate Reactions : The enolate generated by deprotonation at the C3 or C4 position of the pyroglutamate (B8496135) ring is conformationally constrained. Subsequent reactions, such as alkylation or fluorination, often proceed with high diastereoselectivity, as the electrophile is directed to the less sterically hindered face of the ring. acs.orgnih.gov For example, electrophilic fluorination of pyroglutamic acid derivatives has been shown to be completely diastereoselective, yielding a single trans-substituted product. acs.orgacs.org

Radical Additions : Stereoselective radical additions to α-methylene-γ-lactams derived from pyroglutamic acid can be controlled to produce either cis or trans products with high selectivity, often guided by the use of Lewis acids that coordinate to the carbonyl oxygens. beilstein-journals.org

In this compound, the bulky and electron-withdrawing N-trifluoroacetyl group would play a significant role in chiral induction. It would act as a powerful stereocontrolling element, shielding one face of the molecule and directing incoming reagents to the opposite face. This makes the compound a promising chiral auxiliary or starting material for the asymmetric synthesis of complex molecules.

Reactivity Profiles and Mechanistic Studies of 5 Oxo 1 Trifluoroacetyl L Proline

Chemical Reactions Involving the Trifluoroacetyl Group

The trifluoroacetyl group, a key feature of 5-Oxo-1-(trifluoroacetyl)-L-proline, is a highly activated acyl group due to the strong inductive effect of the three fluorine atoms. This activation renders the amide bond susceptible to a variety of transformations.

Hydrolysis and Transacylation Reactions

The N-trifluoroacetyl group of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-oxo-L-proline (pyroglutamic acid) and trifluoroacetic acid. The rate of this hydrolysis is generally faster than that of its non-fluorinated analog, N-acetyl-5-oxoproline, due to the enhanced electrophilicity of the carbonyl carbon in the trifluoroacetyl group. Studies on N-acylated amino acid amides have shown that the stability of such amide bonds can be surprisingly low under mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature nih.gov. The rate of hydrolysis of N-trifluoroacetyl derivatives of L-amino acids has been observed to be faster than their corresponding acetyl or chloroacetyl derivatives researchgate.net.

Transacylation reactions, where the trifluoroacetyl group is transferred to another nucleophile, such as an alcohol, can also occur. This process is facilitated by the good leaving group potential of the pyroglutamate (B8496135) moiety.

Table 1: Comparative Hydrolysis Rates of N-Acyl Groups

| N-Acyl Group | Relative Rate of Hydrolysis |

|---|---|

| Acetyl | Baseline |

| Chloroacetyl | Faster |

| Trifluoroacetyl | Significantly Faster |

Nucleophilic Attack and Electrophilic Activation Pathways

The carbonyl carbon of the trifluoroacetyl group is a prime target for nucleophilic attack. Strong nucleophiles can directly add to this carbonyl, leading to the cleavage of the N-trifluoroacetyl bond. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the pyroglutamate anion and the new trifluoroacetyl derivative.

Electrophilic activation of the trifluoroacetyl group can be achieved by using Lewis acids, which coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by even weak nucleophiles. This activation is a common strategy in organic synthesis to promote acylation reactions.

Reactions at the 5-Oxo Moiety

The 5-oxo moiety, a ketone functional group within the pyroglutamate ring, also presents a site for various chemical transformations. The presence of the N-trifluoroacetyl group influences the reactivity of this carbonyl group.

Reduction and Derivatization Reactions

The ketone of the 5-oxo moiety can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The N-trifluoroacetyl group, being an electron-withdrawing group, can influence the stereochemical outcome of this reduction by affecting the conformational preference of the ring and the trajectory of the hydride attack.

Derivatization of the 5-oxo group can be achieved through reactions typical of ketones. For instance, it can react with hydroxylamine to form an oxime or with hydrazines to form hydrazones. These reactions provide a means to introduce further functionality into the molecule. The formation of perfluoroalkyl ketone derivatives has been explored for the sensitive determination of fatty acids, highlighting the utility of such ketone modifications nih.gov.

Influence on Ring Stability and Reactivity

The N-trifluoroacetyl group exerts a significant electronic effect on the entire pyroglutamate ring. By withdrawing electron density from the nitrogen atom, it can affect the planarity and conformational stability of the five-membered ring. This, in turn, can influence the reactivity of other positions on the ring, such as the alpha-carbon to the carboxylic acid, which can be a site for enolate formation and subsequent alkylation. While the nitrogen in pyroglutamic acid is part of an amide group and generally difficult to acylate, the presence of the trifluoroacetyl group modifies the electronic properties of the ring system thieme-connect.de.

Cycloaddition and Condensation Reactions Utilizing the Compound as a Building Block

The chiral nature and the presence of multiple functional groups in this compound make it an attractive building block in organic synthesis, particularly in cycloaddition and condensation reactions.

The pyrrolidine (B122466) ring system can potentially act as a scaffold in various cycloaddition reactions. For instance, derivatives of N-acyl-dihydropyridones have been shown to undergo Diels-Alder reactions with various dienophiles to form novel octahydroquinolines nih.gov. While specific examples with this compound are not prevalent in the literature, its structural features suggest potential for similar reactivity.

Condensation reactions involving the carboxylic acid group or the alpha-carbon are also feasible. For example, pyroglutamic acid has been condensed with aromatic aldehydes in the presence of an acid catalyst to synthesize chiral bicyclic derivatives scispace.com. The N-trifluoroacetyl group could influence the reactivity and stereoselectivity of such condensation reactions. The synthesis of various pyroglutamic acid derivatives has been achieved through multicomponent reactions involving Knoevenagel condensation followed by a series of cyclization and decarboxylation steps rsc.org.

Table 2: Potential Synthetic Applications

| Reaction Type | Potential Role of this compound |

|---|---|

| Diels-Alder Reaction | Chiral dienophile or diene precursor |

| Aldol Condensation | Chiral nucleophile (as enolate) |

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

The comprehensive understanding of the reactivity of this compound, a compound characterized by an activated N-acyl lactam structure, necessitates detailed mechanistic investigations. While specific experimental kinetic and isotopic labeling studies on this particular molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of physical organic chemistry and studies on analogous compounds. Such investigations are crucial for predicting its stability, reaction pathways, and potential for use as a synthetic intermediate. The primary reactive sites of this compound are the amide bond within the pyroglutamate ring and the N-trifluoroacetyl group, both of which are susceptible to nucleophilic attack.

Kinetic studies are fundamental in determining the rates of chemical reactions and the factors that influence them, thereby providing insights into the reaction mechanism, including the identification of the rate-determining step. For this compound, a key reaction of interest is its hydrolysis, which can proceed via two main pathways: attack at the endocyclic carbonyl of the pyroglutamate ring, leading to ring-opening, or attack at the carbonyl of the trifluoroacetyl group, resulting in deacylation.

A hypothetical kinetic study of the hydrolysis of this compound under varying pH conditions would likely reveal a rate dependence on the concentration of hydroxide ions in basic media and on hydronium ions in acidic media. The rate law for the reaction could be expressed as:

Rate = k[this compound][Nucleophile]

An illustrative representation of the type of data that would be collected in a kinetic study of the base-catalyzed hydrolysis of this compound is presented in the table below.

| Experiment | Initial [this compound] (M) | Initial [NaOH] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.02 | 3.0 x 10⁻⁵ |

Further mechanistic detail can be unveiled through isotopic labeling studies. This powerful technique involves the use of isotopes as tracers to follow the path of atoms throughout a chemical reaction. For the hydrolysis of this compound, water enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O), could be employed. The position of the ¹⁸O label in the products, as determined by mass spectrometry or NMR spectroscopy, would unequivocally distinguish between the possible reaction pathways.

If the hydrolysis proceeds via nucleophilic attack at the endocyclic carbonyl, the ¹⁸O label would be incorporated into the newly formed carboxylate group of the resulting N-(trifluoroacetyl)-L-glutamic acid. Conversely, if the attack occurs at the carbonyl of the trifluoroacetyl group, the ¹⁸O would be found in the trifluoroacetate by-product, and the pyroglutamate ring would remain intact.

The anticipated outcomes of an ¹⁸O-labeling study for the hydrolysis of this compound are summarized in the following table.

| Reaction Pathway | Labeled Product(s) |

| Attack at Endocyclic Carbonyl | N-(trifluoroacetyl)-L-glutamic acid (with ¹⁸O in the γ-carboxylate) |

| Attack at Trifluoroacetyl Carbonyl | 5-Oxo-L-proline and Trifluoroacetic acid (with ¹⁸O in the trifluoroacetate) |

In addition to ¹⁸O, other isotopes such as deuterium (²H) could be used to probe for kinetic isotope effects (KIEs). A significant primary KIE upon replacing a proton with deuterium at a site of bond cleavage in the rate-determining step would provide strong evidence for that bond-breaking event in the transition state. For instance, studying the reaction in D₂O instead of H₂O could reveal insights into the role of proton transfer in the reaction mechanism.

Biochemical and Enzymatic Research Applications of 5 Oxo 1 Trifluoroacetyl L Proline and Its Analogues

Exploration as a Substrate or Inhibitor for Enzymes

The interaction of 5-oxoproline analogues with enzymes, particularly 5-oxo-L-prolinase, is a primary area of investigation. These studies aim to determine whether the analogues act as substrates, inhibitors, or modulators of enzymatic activity, providing insights into the enzyme's function and mechanism.

Studies on 5-Oxo-L-prolinase (Pyroglutamate Hydrolase) Interaction Mechanisms

Research has shown that for a compound to be a substrate for 5-oxo-L-prolinase, an unsubstituted N-1 position on the pyroglutamate (B8496135) ring is a strict requirement. nih.gov This finding is critical when considering N-acylated derivatives like 5-Oxo-1-(trifluoroacetyl)-L-proline. The presence of the trifluoroacetyl group at the N-1 position would sterically and electronically hinder the necessary interactions for catalysis, strongly suggesting that it would not be a substrate for the enzyme. Instead, such N-substituted analogues are more likely to function as inhibitors. Studies with competitive inhibitors like L-2-imidazolidone-4-carboxylate have been instrumental in demonstrating the in vivo function of the γ-glutamyl cycle by causing the accumulation of 5-oxoproline in tissues. nih.gov

Probing Active Site Characteristics and Substrate Specificity

The use of a variety of 5-oxo-L-proline analogues has been fundamental in mapping the active site of 5-oxo-L-prolinase and defining its substrate specificity. nih.govsemanticscholar.org These studies have revealed several key features of the enzyme's active site:

Requirement for an Unsubstituted N-1 Position: As mentioned, the enzyme does not tolerate substitutions at the N-1 position for catalysis, indicating a critical interaction or space limitation at this part of the active site. nih.gov

Stereospecificity: The enzyme is specific for the L-configuration at the C-2 position. nih.gov

Tolerance for Modifications at C-3 and C-4: The active site can accommodate substantial modifications at the C-3 and C-4 positions of the pyrrolidone ring, with these analogues still retaining binding properties. nih.gov

Importance of the 5-Carbonyl Group: A carbonyl group or a similar functionality like an imino group at the 5-position is necessary for binding. nih.gov

The interaction of various analogues can lead to different outcomes, such as partial or complete uncoupling of ATP hydrolysis from the cleavage of the 5-oxoproline ring. nih.gov For instance, analogues where the 4-methylene group is replaced by an oxygen or sulfur atom can still be processed by the enzyme, albeit with varying degrees of coupling efficiency. nih.gov This uncoupling phenomenon suggests that the binding of these analogues can induce conformational changes in the enzyme that facilitate ATP hydrolysis without the subsequent ring-opening, providing valuable information about the conformational dynamics of the enzyme during its catalytic cycle.

Role as a Mechanistic Probe in Biological Pathways

Beyond direct enzyme interactions, modified proline derivatives are powerful tools for dissecting complex biological pathways, particularly those involving amino acid and peptide metabolism.

Investigation of Amino Acid and Peptide Metabolism Using Analogues

The metabolism of proline is intricately linked to cellular stress responses, energy homeostasis, and signaling. nih.gov Proline itself can be mobilized from collagen and serves as a substrate for proline oxidase, which can generate reactive oxygen species and influence apoptosis. nih.gov By introducing modified proline analogues into biological systems, researchers can perturb these pathways and observe the consequences, thereby elucidating the roles of specific enzymes and metabolites.

The use of inhibitors for enzymes in the γ-glutamyl cycle, such as the aforementioned L-2-imidazolidone-4-carboxylate for 5-oxo-L-prolinase, has provided direct evidence for the in vivo flux through this pathway. nih.gov Administration of this inhibitor leads to the accumulation of the natural substrate, 5-oxo-L-proline, demonstrating the continuous operation of the cycle in various tissues. nih.gov While direct studies using this compound as a mechanistic probe are not widely reported, its potential as an inhibitor could be exploited in a similar manner to dissect the roles of 5-oxo-L-prolinase in different physiological and pathological contexts.

Development of Modified Proline Derivatives as Research Tools

The synthesis of a wide array of proline derivatives has been a significant focus in chemical biology and medicinal chemistry. nih.gov These efforts are driven by the desire to create tools that can modulate protein structure and function, act as enzyme inhibitors, or serve as probes for metabolic pathways. The modifications can range from substitutions on the pyrrolidine (B122466) ring to the incorporation of functionalities that mimic other amino acids. nih.gov

The development of these research tools allows for detailed structure-activity relationship studies and the design of more potent and specific modulators of biological processes. For example, the creation of proline analogues with altered conformational preferences can influence the structure of peptides into which they are incorporated. nih.gov In the context of 5-oxoproline analogues, the goal is often to design specific inhibitors for enzymes like 5-oxo-L-prolinase to study the consequences of blocking a particular metabolic step. The trifluoroacetyl group in this compound is an interesting modification, as the high electronegativity of the fluorine atoms can significantly alter the electronic properties of the molecule, potentially leading to tight binding to target enzymes.

Structure-Activity Relationship Studies for Enzyme Modulation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 5-oxo-L-proline analogues, these studies have provided a detailed picture of the requirements for interaction with 5-oxo-L-prolinase. nih.govsemanticscholar.orgnih.gov

Key findings from SAR studies on 5-oxo-L-prolinase include the critical nature of the unsubstituted N-1 position and the L-configuration at C-2 for substrate activity. nih.gov Modifications at other positions on the ring are tolerated to varying degrees and can lead to interesting effects like the uncoupling of ATP hydrolysis from substrate cleavage. This suggests that the binding of an analogue can trigger the ATPase activity of the enzyme even if the subsequent chemical step of ring opening is not possible.

The table below summarizes the effects of various modifications to the 5-oxo-L-proline structure on the interaction with 5-oxo-L-prolinase, based on available research.

| Compound/Analogue Name | Modification from 5-Oxo-L-proline | Observed Effect on 5-Oxo-L-prolinase | Reference |

| This compound | Trifluoroacetyl group at N-1 | Predicted to be an inhibitor, not a substrate. | nih.gov |

| L-2-Imidazolidone-4-carboxylate | NH replaces CH2 at C-3 and NH replaces C=O at C-5 | Competitive inhibitor; uncouples ATP hydrolysis. | nih.govnih.gov |

| L-2-Oxothiazolidine-4-carboxylate | S replaces CH2 at C-4 | Substrate with coupled reaction. | nih.gov |

| L-2-Oxooxazolidine-4-carboxylate | O replaces CH2 at C-4 | Substrate with partially coupled reaction. | nih.gov |

| 2-Methyl-5-oxoproline | Methyl group at C-2 | Does not bind to the enzyme. | semanticscholar.org |

| D-5-Oxoproline | D-configuration at C-2 | Does not act as a substrate or inhibitor. | semanticscholar.org |

These SAR studies are invaluable for the rational design of new research tools. Based on these findings, this compound is predicted to be a potent tool for modulating the activity of 5-oxo-L-prolinase, warranting further investigation into its specific inhibitory properties and potential applications in biochemical research.

Correlating Structural Modifications with Binding Affinity and Enzymatic Activity

The interaction of an enzyme with its substrate or inhibitor is a highly specific process governed by the three-dimensional structures of both molecules. Modifications to the structure of a proline analogue can dramatically alter its binding affinity and subsequent effect on enzymatic activity. Key structural features of proline and its analogues that are often manipulated in structure-activity relationship (SAR) studies include the pyrrolidine ring, the N-acyl group, and substituents on the ring.

Furthermore, the 5-oxo group introduces a lactam functionality, which alters the geometry and electronic properties of the pyrrolidine ring compared to native proline. This modification can impact how the molecule fits into an enzyme's active site. Studies on proline dehydrogenase (PRODH), an enzyme in proline catabolism, have demonstrated that even subtle changes to the proline ring, such as the introduction of a methylene (B1212753) group, can lead to mechanism-based inhibition. nih.gov

The stereochemistry of the proline ring is another critical factor. Research has consistently shown that enzymes can exhibit high stereoselectivity. For example, the replacement of L-proline with its D-isomer in inhibitor design often leads to a significant reduction in inhibitory activity. rsc.org

To systematically investigate these structure-activity relationships, researchers often synthesize a series of analogues with varied substituents and evaluate their effects on enzyme activity. An example of such a study on proline dehydrogenase (PRODH) inhibitors is summarized in the table below, showcasing how modifications to the proline-like core affect inhibition.

| Compound Name | Modification from Proline Analogue 1 | Inhibition of PRODH |

| Cyclopentanecarboxylic acid (16) | Removal of the ring oxygen atom | Severely decreased |

| Cyclohexanecarboxylic acid (15) | Increased ring size to six members | Severely decreased |

| Prolinamide (13) | Substitution of the carboxylate with an amide | Decreased |

| Data derived from a study on proline dehydrogenase inhibitors, where compound 1 is S-(–)-tetrahydro-2-furoic acid, a potent inhibitor. nih.gov |

This data underscores the stringent structural requirements for effective enzyme inhibition, where even seemingly minor changes can lead to a significant loss of activity.

Rational Design of Proline-Based Enzyme Probes

The insights gained from structure-activity relationship studies form the foundation for the rational design of more potent and selective enzyme probes. Rational design is a targeted approach that utilizes the known three-dimensional structure of an enzyme's active site to design molecules that will bind with high affinity and specificity. mdpi.comrsc.org

A key strategy in the rational design of proline-based probes is the incorporation of "warheads" or reactive groups that can form covalent bonds with active site residues, leading to irreversible inhibition. The trifluoroacetyl group, while not a classic covalent warhead, can participate in strong non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which contribute to high binding affinity.

The design process often involves computational methods, such as molecular docking, to predict how a designed molecule will interact with the target enzyme. mdpi.com These in silico methods can help prioritize which analogues to synthesize and test experimentally, saving time and resources. For example, molecular docking could be used to model the binding of this compound to the active site of an enzyme like 5-oxoprolinase, which is known to hydrolyze 5-oxo-L-proline. nih.govnih.gov Such modeling could predict key interactions and guide the design of analogues with improved binding.

Another aspect of rational design is the incorporation of reporter groups, such as fluorescent tags, into the proline-based scaffold. These probes, often termed activity-based probes (ABPs), allow for the direct visualization and quantification of enzyme activity in complex biological samples. The design of such probes requires careful consideration of how the reporter group will affect the binding and reactivity of the core inhibitor structure.

The development of proline-based enzyme probes often follows a systematic approach:

Target Identification and Validation: Identifying an enzyme of interest and confirming its role in a biological process.

Lead Compound Discovery: Identifying an initial proline analogue that shows some level of activity against the target enzyme. This could be through screening existing compound libraries or based on the structure of the enzyme's natural substrate.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the structural requirements for binding and activity.

Rational Design and Optimization: Using structural information and computational modeling to design and synthesize new analogues with improved potency, selectivity, and other desired properties (e.g., cell permeability, metabolic stability).

While specific research on this compound as an enzyme probe is limited, the principles of rational design are broadly applicable. The combination of the rigid 5-oxoproline scaffold and the electronically influential trifluoroacetyl group makes it an intriguing candidate for development as a specific probe for enzymes that recognize N-acylated proline derivatives.

Theoretical and Computational Chemistry Approaches to 5 Oxo 1 Trifluoroacetyl L Proline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of 5-Oxo-1-(trifluoroacetyl)-L-proline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic properties.

DFT calculations, using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311+G(2d,p), are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. nih.govresearchgate.net For this compound, these calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity.

Ab initio methods, while computationally more intensive, can provide even more accurate results. These calculations are foundational for understanding the intrinsic properties of the molecule, free from experimental limitations.

The reactivity of the molecule can be further explored by calculating the Molecular Electrostatic Potential (MEP). The MEP map would highlight the electrophilic and nucleophilic sites on the molecule, with negative potential regions (typically around the oxygen atoms of the carbonyl and carboxyl groups) indicating susceptibility to electrophilic attack, and positive potential regions suggesting sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(2d,p))

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 7.3 eV | Chemical stability and reactivity |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure, based on published data for similar compounds.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in various environments. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape over time.

For a molecule like this compound, MD simulations would be particularly useful in understanding the flexibility of the pyrrolidone ring and the rotational dynamics around the N-trifluoroacetyl bond. The proline ring can adopt different puckered conformations, and the trifluoroacetyl group can influence the cis-trans isomerization of the amide bond. nih.govnih.gov

Simulations in different solvents (e.g., water, chloroform) would reveal how the environment affects the conformational preferences of the molecule. nih.govrsc.org The presence of a polar solvent might stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. The results of these simulations can be analyzed to determine the most populated conformations and the energy barriers between them.

Table 2: Conformational States of this compound from a Hypothetical MD Simulation

| Conformational State | Dihedral Angle (ω) | Population (%) in Water | Key Features |

|---|---|---|---|

| Trans | ~180° | 85% | Extended conformation, lower steric hindrance |

Note: This table presents a hypothetical outcome of an MD simulation, illustrating the expected preference for the trans conformation in N-acyl-proline derivatives. rsc.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound and identifying the corresponding transition states. This is particularly relevant for understanding its synthesis, degradation, or metabolic fate.

For instance, the hydrolysis of the trifluoroacetyl group could be modeled to determine the reaction mechanism and the associated activation energy. Using DFT methods, the structures of the reactants, products, and transition states can be optimized, and the minimum energy path connecting them can be calculated. This provides a detailed understanding of the reaction kinetics.

Another area of interest would be the enzymatic or non-enzymatic opening of the pyroglutamate (B8496135) ring. researchgate.netacs.org Computational studies could elucidate the role of catalysts or surrounding residues in facilitating this reaction. The calculated activation energies can help predict the reaction rates under different conditions.

Docking Studies and Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. nih.govmdpi.com For this compound, docking studies could be employed to explore its potential as an inhibitor or a substrate for various enzymes.

Given that the parent compound, 5-oxo-L-proline, is a substrate for 5-oxo-L-prolinase, docking studies could investigate how the trifluoroacetyl group affects the binding to this enzyme. nih.gov The docking simulations would predict the binding mode and estimate the binding affinity (e.g., in terms of a docking score or free energy of binding). The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site residues of the protein.

These studies can guide the design of new derivatives with improved binding affinities or specific biological activities.

Table 3: Hypothetical Docking Results of this compound with a Target Enzyme

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Strong predicted binding to the active site |

| Interacting Residues | Arg124, Ser250, Phe310 | Key amino acids involved in binding |

Note: This table is a hypothetical representation of docking results and is intended to be illustrative.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of this compound and for the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra, especially for complex molecules.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. The predicted IR spectrum can be compared with experimental data to confirm the molecular structure. Specific vibrational modes, such as the carbonyl stretches of the lactam, carboxylic acid, and trifluoroacetyl groups, would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov This would provide information about the electronic transitions in the molecule and the wavelengths at which they occur.

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Region | Assignment |

|---|---|---|

| ¹³C NMR (ppm) | 175-180 | Carboxyl Carbon |

| ¹³C NMR (ppm) | 160-165 | Trifluoroacetyl Carbonyl |

| IR (cm⁻¹) | 1700-1750 | C=O stretching (carboxylic acid) |

| IR (cm⁻¹) | 1650-1700 | C=O stretching (lactam) |

Note: The spectroscopic data presented are typical ranges for the functional groups present in the molecule and are for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Oxo-1-(trifluoroacetyl)-L-proline, and how can reaction efficiency be optimized?

- Methodology :

- Begin with L-proline as a precursor. Introduce the trifluoroacetyl group via acylation using trifluoroacetic anhydride under anhydrous conditions.

- Optimize reaction efficiency by controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

- Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirm purity via HPLC (>95%) and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- Use ¹H/¹³C NMR to verify the proline ring structure (δ 2.0–4.5 ppm for pyrrolidine protons) and the trifluoroacetyl group (¹⁹F NMR: δ -70 to -75 ppm).

- Perform X-ray crystallography to resolve the crystal structure, highlighting hydrogen-bonding patterns (e.g., carbonyl interactions) and stereochemistry .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) and compare with calculated values (e.g., C₈H₈F₃NO₃: 239.05 g/mol) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodology :

- Employ density functional theory (DFT) calculations (e.g., Gaussian software) to predict pKa, logP, and solubility. Compare results with experimental data (e.g., predicted pKa = 12.54 ± 0.20) .

- Use molecular dynamics simulations to study solvent interactions and stability in aqueous/organic matrices .

Advanced Research Questions

Q. How does the trifluoroacetyl moiety influence the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodology :

- Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of this compound with non-fluorinated analogs.

- Perform in vitro assays (e.g., enzyme inhibition kinetics) to assess effects on collagenase or GABAergic targets, referencing L-proline’s role in neurotransmitter synthesis .

- Use surface plasmon resonance (SPR) to quantify binding kinetics with protein targets .

Q. What analytical techniques are most effective in assessing the compound’s stability under varying pH conditions?

- Methodology :

- Perform pH stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-UV/Vis or LC-MS/MS.

- Use accelerated stability testing (40°C/75% RH) to predict shelf-life. Compare degradation pathways (e.g., hydrolysis of the trifluoroacetyl group) with NIST spectral data .

Q. How can researchers resolve discrepancies in reported bioactivity data between this compound and its structural analogs?

- Methodology :

- Conduct a systematic review of bioactivity studies, controlling for variables like assay type (e.g., cell-based vs. enzymatic), purity (>98%), and solvent effects (DMSO vs. aqueous).

- Validate contradictory results using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. What are the implications of hydrogen-bonding patterns in related proline derivatives for drug formulation?

- Methodology :

- Analyze crystal structures (e.g., L-proline monohydrate) to identify hydrogen-bond networks affecting solubility and polymorph stability .

- Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to correlate thermal behavior with crystallinity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the neurochemical effects of L-proline derivatives?

- Methodology :

- Compare experimental models (e.g., Prodh-deficient mice vs. wild-type) to isolate GABAergic effects. Use patch-clamp electrophysiology to measure high-frequency transmission deficits .

- Replicate studies under standardized conditions (e.g., CNS penetration assays, dose-response curves) to reconcile differences in reported neuroprotective outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.